molecular formula C18H14F3N3O4S B583622 Toltrazuril-d3 CAS No. 1353867-75-0

Toltrazuril-d3

Cat. No.: B583622
CAS No.: 1353867-75-0
M. Wt: 428.401
InChI Key: OCINXEZVIIVXFU-BMSJAHLVSA-N
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Description

Toltrazuril-d3 is a stable isotope labelled compound of Toltrazuril . It is primarily recognized for its efficacy in controlling coccidial infections in various animal species . The molecular formula of this compound is C18 2H3 H11 F3 N3 O4 S and it has a molecular weight of 428.4 .


Molecular Structure Analysis

This compound has a complex molecular structure. The base peak originates from the loss of CF3 (toltrazuril and toltrazuril sulfone) and CHF3 (toltrazuril sulfoxide) which is used as the precursor ion in MS/MS .


Chemical Reactions Analysis

Toltrazuril, a coccidiostatic drug, and its metabolites have been analyzed using a fast liquid chromatography (LC)–tandem mass spectrometry (MS/MS) method . The applicability of atmospheric pressure chemical ionization (APCI) and heated electrospray ionization in both positive and negative modes was studied .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.5±0.1 g/cm3 . The main pathways of biotransformation proceed via stepwise sulfoxidation and hydroxylation of the methyl group in the phenylene moiety .

Scientific Research Applications

  • Analytical Methodology Development for Environmental Samples : Olsen et al. (2012) developed an analytical methodology using LC-MS/MS for determining Toltrazuril and its metabolites in environmental samples like surface water, soil, and animal manure. The deuterated analog of Toltrazuril was used as an internal standard for method accuracy (Olsen et al., 2012).

  • Bioavailability Enhancement : Zhang et al. (2018) focused on enhancing the bioavailability of Toltrazuril through the preparation of a Toltrazuril-hydroxypropyl-β-cyclodextrin inclusion complex, demonstrating an increase in aqueous solubility and enhanced oral bioavailability in rabbits (Zhang et al., 2018).

  • Pharmacokinetics in Horses : Dirikolu et al. (2012) synthesized Toltrazuril sulfone sodium salt for the treatment and prophylaxis of equine protozoal myeloencephalomyelitis in horses, revealing its rapid absorption and bioavailability when administered orally (Dirikolu et al., 2012).

  • Effect on Growth of Piglets : Maes et al. (2007) studied the impact of Toltrazuril treatment on piglets without clinical signs of isosporosis but with oocyst detection. They found a significant improvement in daily weight gain in herds where oocysts were detected (Maes et al., 2007).

  • Pharmacokinetics in Cattle : Dirikolu et al. (2009) evaluated the absorption, distribution, and elimination characteristics of Toltrazuril sulfone in cattle, demonstrating its effectiveness in treating protozoal infections in bovines (Dirikolu et al., 2009).

  • Long-Term Pig Performance : Rypuła et al. (2012) assessed the efficacy of Toltrazuril treatment in Polish swine herds, observing positive impacts on time to weaning, market, and weight gain at all time points (Rypuła et al., 2012).

  • Nanomicelle Delivery System for Enhanced Bioavailability : Zhang et al. (2018) developed a Toltrazuril mixed nanomicelle delivery system, significantly increasing drug solubility and bioavailability, suggesting potential clinical applications (Zhang et al., 2018).

  • Broad Spectrum Protozoan Parasite Treatment : Mehlhorn et al. (2004) highlighted Toltrazuril's effectiveness against a broad spectrum of protozoan parasites, including its ability to pass through host cell membranes (Mehlhorn et al., 2004).

  • Lateral-Flow Immunoassay for Drug Detection : Fitzgerald et al. (2015) developed a multi-analyte lateral-flow immunoassay for the simultaneous detection of Toltrazuril and other anti-protozoan drugs in eggs, contributing to efficient monitoring of small-molecule residues (Fitzgerald et al., 2015).

Mechanism of Action

Target of Action

Toltrazuril-d3, a derivative of Toltrazuril, primarily targets coccidia , which are microscopic, spore-forming, single-celled obligate intracellular parasites belonging to the apicomplexan class Conoidasida . These parasites are responsible for causing coccidiosis, a parasitic disease prevalent in various animals .

Mode of Action

This compound interferes with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .

Biochemical Pathways

This compound induces changes in the fine structure of coccidian development stages . These changes are mainly due to a swelling of the endoplasmic reticulum and of the Golgi apparatus, abnormalities in the peri-nuclear space, and disturbances in nuclear division . This compound leads to a reduction of enzymes of the respiratory chain of the parasites .

Pharmacokinetics

Following a single oral administration of this compound, the compound is rapidly converted to the short-lived intermediary metabolite toltrazuril sulfoxide (TZR-SO), and then metabolized to the reactive toltrazuril sulfone (TZR-SO2) . TZR-SO2 is more slowly eliminated, with average half-lives of 231 and 245 hours, compared with this compound or TZR-SO . This long-terminal half-life of TZR-SO2 enables the persistent clinical efficacy in the treatment of coccidiosis .

Result of Action

The result of this compound’s action is the destruction of the coccidia at all stages of their life cycle . This disruption of the protozoa’s ability to reproduce effectively treats coccidiosis in various animals .

Safety and Hazards

Toltrazuril-d3 should be handled with care to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment should be worn . In case of accidental ingestion or contact, immediate medical attention should be sought .

Biochemical Analysis

Biochemical Properties

Toltrazuril-d3 plays a significant role in biochemical reactions by interfering with the intracellular development of protozoan parasites. It interacts with various enzymes and proteins involved in the parasite’s cellular respiration and pyrimidine synthesis. Specifically, this compound inhibits the enzymes responsible for the synthesis of pyrimidines, which are essential for DNA and RNA synthesis in the parasites . This inhibition disrupts the parasite’s ability to reproduce and survive within the host.

Cellular Effects

This compound exerts profound effects on different cell types and cellular processes. In protozoan parasites, it disrupts cellular respiration and pyrimidine synthesis, leading to impaired energy production and nucleic acid synthesis . In host cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in immune responses, such as interleukin-2 (IL-2), interleukin-10 (IL-10), and tumor necrosis factor-alpha (TNF-α) . These changes can enhance the host’s immune response to the parasitic infection.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes involved in pyrimidine synthesis, inhibiting their activity and preventing the production of essential nucleotides . Additionally, this compound interferes with the electron transport chain in the parasite’s mitochondria, disrupting ATP production and leading to energy depletion . These combined effects result in the death of the protozoan parasites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Studies have shown that this compound maintains its efficacy for up to 14 days post-administration, with a gradual decline in activity over time . Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively controls coccidiosis without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including gastrointestinal disturbances and liver toxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in veterinary applications.

Metabolic Pathways

This compound is metabolized through several pathways, primarily involving its conversion to toltrazuril sulfoxide and toltrazuril sulfone . These metabolites retain antiprotozoal activity and contribute to the overall efficacy of the compound. The metabolic conversion involves enzymes such as cytochrome P450, which facilitate the oxidation of this compound . The metabolites are then excreted through the liver and kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . It accumulates in the intestinal tissues, where it exerts its antiparasitic effects . The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the mitochondria and endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with the enzymes and proteins involved in pyrimidine synthesis and cellular respiration . Post-translational modifications, such as phosphorylation, may also influence the subcellular targeting of this compound .

Properties

IUPAC Name

1-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCINXEZVIIVXFU-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)SC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016408
Record name Toltrazuril-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353867-75-0
Record name Toltrazuril-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1353867-75-0
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Q & A

A: Zhao et al. utilize Toltrazuril-d3 as an internal standard in their HPLC-MS/MS method for detecting anticoccidial drug residues in chicken meat. [] Internal standards are crucial for analytical accuracy as they help account for variations during sample preparation and analysis. Since this compound is a deuterated form of Toltrazuril, it shares similar chemical properties but possesses a distinct mass, making it distinguishable during mass spectrometry analysis. This allows researchers to accurately quantify the concentration of target analytes in the chicken meat samples.

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